molecular formula C9H13N3O B2537139 1-Ethyl-3-(pyridin-4-ylmethyl)urea CAS No. 36226-50-3

1-Ethyl-3-(pyridin-4-ylmethyl)urea

Cat. No.: B2537139
CAS No.: 36226-50-3
M. Wt: 179.223
InChI Key: WZFIHFBLNJSGNB-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-4-ylmethyl)urea is a chemical compound featuring a urea core flanked by an ethyl group and a 4-picolyl group. The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets, which can enhance binding affinity and selectivity . The pyridin-4-ylmethyl moiety is a common heterocyclic fragment found in pharmacologically active compounds, contributing to the molecule's potential as a building block for drug discovery. This structural motif is of significant interest in medicinal chemistry. For instance, derivatives containing the (pyridin-4-ylmethyl)urea group have been identified as potent activators of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in the NAD+ salvage pathway . Elevating NAD+ levels through NAMPT activation is a promising therapeutic strategy for a wide range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammation . Furthermore, 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds, which share the disubstituted urea architecture, have been extensively explored as potent inhibitors of the soluble epoxide hydrolase (sEH) . sEH is an important enzyme in fatty acid metabolism, and its inhibitors are investigated for their anti-inflammatory, anti-hypertensive, and analgesic effects . The presence of both hydrogen bond donors and acceptors in the urea linkage allows this molecule to interact effectively with enzyme active sites. Researchers can utilize this compound as a core scaffold for developing novel bioactive molecules or as a starting point for structure-activity relationship (SAR) studies. It is supplied for research purposes such as hit-to-lead optimization, biological screening, and biochemical assay development. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-11-9(13)12-7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFIHFBLNJSGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-(pyridin-4-ylmethyl)urea can be synthesized through a reaction between ethyl isocyanate and 4-(aminomethyl)pyridine. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-3-(pyridin-4-ylmethyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and improving the overall yield of the product. Additionally, industrial production may involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The urea moiety participates in nucleophilic substitutions, particularly at the carbonyl carbon. In studies of analogous 1,3-disubstituted ureas:

  • Reaction with amines : Ethyl- and pyridylmethyl-substituted ureas undergo transureidation when treated with primary or secondary amines under mild conditions (25–60°C), forming asymmetrical ureas via amine exchange .

  • Alkylation : The pyridine nitrogen can react with alkyl halides (e.g., benzyl chloride) in DMF at 80°C to form quaternary ammonium salts, enhancing solubility for pharmacological applications .

Table 1: Representative Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
1-Ethyl-3-(pyridin-4-ylmethyl)ureaBenzyl bromide, K₂CO₃, DMF, 80°C1-Ethyl-3-(pyridin-4-ylmethyl)-1-benzylurea78%
Analogous phenylureaCyclopropanecarbonyl chloride, EDCI1-Acylpiperidin-4-yl urea derivative85%

Cyclization and Heterocycle Formation

The pyridylmethyl group facilitates intramolecular cyclization:

  • Quinazolin-2,4-dione synthesis : Reaction with anthranilic acid esters under reflux conditions (EtOH, 6–8 hr) forms fused heterocycles via urea carbonyl activation .

  • Metal-catalyzed annulation : Pd-catalyzed reactions using urea as a directing group enable regioselective C–H functionalization, forming pyrido-fused scaffolds .

Key cyclization pathway :

Urea+Anthranilic esterΔ,EtOHQuinazolin-2,4-dione(51% yield)[6]\text{Urea} + \text{Anthranilic ester} \xrightarrow{\Delta, \text{EtOH}} \text{Quinazolin-2,4-dione} \quad (51\% \text{ yield})[6]

Hydrolysis and Stability

  • Acidic hydrolysis : Cleavage of the urea bond occurs in concentrated HCl (12M, 100°C), yielding ethylamine and pyridin-4-ylmethylamine .

  • Enzymatic degradation : Soluble epoxide hydrolase (sEH) metabolizes similar ureas via hydrolysis, with half-lives ranging from 2–8 hr in murine models .

Stability data :

ConditionDegradation Rate (t₁/₂)Byproducts IdentifiedSource
pH 1.2 (simulated gastric fluid)4.3 hrEthylamine, CO₂
pH 7.4 (phosphate buffer)>24 hrNo significant degradation

Coordination Chemistry

The urea carbonyl and pyridine nitrogen serve as ligands for transition metals:

  • Pd(II) complexes : Forms stable complexes via N-coordination, enhancing catalytic activity in cross-coupling reactions .

  • Cu(II) binding : Spectrophotometric studies show bathochromic shifts (Δλ = 42 nm) in UV-Vis spectra, confirming chelation .

Representative complex :

PdCl2+Urea[Pd(urea)2Cl2](IR: νC=O=1680 cm1)[9]\text{PdCl}_2 + \text{Urea} \rightarrow [\text{Pd(urea)}_2\text{Cl}_2] \quad (\text{IR: } \nu_{\text{C=O}} = 1680 \text{ cm}^{-1})[9]

Biological Interactions

  • Hydrogen bonding : The urea NH groups form critical H-bonds with Asp333/Asp334 residues in sEH, achieving IC₅₀ values of 0.8–3.2 nM .

  • Enzyme inhibition : Modulates kinase activity by occupying allosteric pockets, as shown in crystallographic studies (PDB: 4HZE) .

Table 2: Binding Affinities for Related Ureas

Target EnzymeKᵢ (nM)Structural Feature ModifiedSource
Soluble epoxide hydrolase1.4Pyridin-4-ylmethyl group
PRMT322Ethyl substituent

Scientific Research Applications

Chemical Synthesis

1-Ethyl-3-(pyridin-4-ylmethyl)urea serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals. Its structural characteristics enable it to act as a reagent in various chemical reactions, thus expanding its utility in synthetic chemistry.

Antimicrobial Properties

Research indicates that 1-Ethyl-3-(pyridin-4-ylmethyl)urea exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cancer cell growth, suggesting its potential as a lead compound for developing new anticancer therapies. For instance, derivatives of similar urea compounds have shown promising results against the National Cancer Institute's 60 human cancer cell lines .

Drug Development

1-Ethyl-3-(pyridin-4-ylmethyl)urea has been investigated for its role as a pharmacological agent. Its ability to interact with specific biological pathways positions it as a potential candidate for drug development targeting diseases such as cancer and infections . The compound's mechanism of action may involve the inhibition of certain enzymes or receptors, leading to altered cellular functions.

Agrochemical Applications

In the agricultural sector, this compound is explored for its potential use in developing agrochemicals. Its properties may contribute to the synthesis of herbicides or pesticides, enhancing crop protection strategies.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-Ethyl-3-(pyridin-4-ylmethyl)ureaEthyl group at position 1Antimicrobial, anticancer potential
1-Phenyl-3-(pyridin-4-ylmethyl)ureaPhenyl group instead of ethylStronger antiproliferative activity
1-Aryl-3-(1-acylpiperidin-4-yl)ureaPiperidine moietyEnhanced pharmacokinetics

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 1-Ethyl-3-(pyridin-4-ylmethyl)urea derivatives:

  • Antiproliferative Screening : A study involving a series of urea derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, indicating that modifications to the urea structure can enhance biological activity .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it could inhibit specific pathways associated with cancer cell proliferation, providing insights into its potential therapeutic applications .
  • Pharmacokinetic Studies : Research on similar urea compounds showed improvements in pharmacokinetic parameters when specific modifications were made to their structure, suggesting that optimizing these parameters could enhance the efficacy of 1-Ethyl-3-(pyridin-4-ylmethyl)urea as a drug candidate .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features/Applications Reference
1-Ethyl-3-(pyridin-4-ylmethyl)urea Pyridin-4-ylmethyl, ethyl Potential for hydrogen bonding, π-π stacking N/A
1-Ethyl-3-(4-methylphenethyl)urea 4-Methylphenethyl, ethyl Dynamic urea bonds in self-healing polymers
1-Butyl-3-[[4-[(3-methylphenyl)amino]-pyridin-3-yl]sulfonyl]urea Butyl, sulfonyl, 3-methylphenylamino-pyridine Pharmaceutical impurity with sulfonyl group
Ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate Ethyl carbamate, sulfonyl, 3-methylphenylamino Carbamate-based pharmaceutical intermediate
1-Ethyl-3-(2-{{(3-(1-methylethyl)[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfanyl}benzyl)urea Triazolo-pyridine, sulfanyl linker Complex heterocyclic structure (patent focus)

Self-Healing Polymers

1-Ethyl-3-(4-methylphenethyl)urea (analog of the target compound) exhibits dynamic urea bonds, enabling reversible bond reformation under thermal stimulation. NMR studies (e.g., peak at 5.87 ppm corresponding to urea NH protons) confirm bond reversibility, critical for self-healing materials . The pyridin-4-ylmethyl variant may display similar behavior but with enhanced π-π interactions due to the pyridine ring.

Pharmaceutical Impurities and Intermediates

Sulfonyl-containing analogs like 1-butyl-3-[[4-[(3-methylphenyl)amino]-pyridin-3-yl]sulfonyl]urea are identified as impurities in drug synthesis. Their sulfonyl groups enhance stability but may reduce solubility compared to carbamate derivatives like ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate .

Heterocyclic Derivatives

The triazolo-pyridine derivative (from ) introduces a fused heterocyclic system, likely improving binding affinity in medicinal chemistry applications. Its sulfanyl-benzyl linker increases structural rigidity, contrasting with the flexible pyridin-4-ylmethyl group in the target compound .

Critical Analysis of Properties

  • Hydrogen Bonding : Urea NH groups enable strong hydrogen bonding, but sulfonyl or carbamate substituents (as in ) may disrupt this interaction.
  • Thermal Stability : Dynamic urea bonds (e.g., in ) degrade at lower temperatures (~80°C) compared to sulfonyl or carbamate derivatives.
  • Solubility : Pyridine-containing derivatives (e.g., target compound) may exhibit lower aqueous solubility than phenyl-substituted analogs due to reduced polarity.

Biological Activity

1-Ethyl-3-(pyridin-4-ylmethyl)urea, also known by its CAS number 36226-50-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-3-(pyridin-4-ylmethyl)urea is C8H11N3OC_8H_{11}N_3O. Its structure features a pyridine ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the ethyl and urea moieties contributes to its solubility and reactivity.

Mechanisms of Biological Activity

  • Antiproliferative Activity : Research indicates that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of pyridine compounds have led to decreased IC50 values, indicating improved potency against cell lines such as HeLa and A549 .
  • Inhibition of Enzymatic Activity : The urea moiety in compounds like 1-Ethyl-3-(pyridin-4-ylmethyl)urea can act as a competitive inhibitor for enzymes involved in critical metabolic pathways. Studies have shown that structurally similar urea derivatives can inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .
  • Interaction with Cellular Components : The compound's ability to penetrate cell membranes and interact with nucleophilic sites in proteins suggests a mechanism where it may form covalent bonds, potentially leading to altered enzyme activity or cellular signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 1-Ethyl-3-(pyridin-4-ylmethyl)urea can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Pyridine Substitution Enhances antiproliferative activity
Urea Group Increases binding affinity to enzymes
Alkyl Chain Length Affects solubility and bioavailability

Research has shown that the presence of functional groups like hydroxyl (-OH) or halogens on the pyridine ring can significantly impact the compound's potency against cancer cells .

Case Studies

  • Anticancer Studies : A study investigating various pyridine derivatives demonstrated that compounds with specific substitutions exhibited lower IC50 values against cancer cell lines, suggesting enhanced efficacy. For example, derivatives with -OH groups showed improved activity against MCF-7 and Hep2 cell lines .
  • Inflammation Models : In animal models, compounds similar to 1-Ethyl-3-(pyridin-4-ylmethyl)urea have been tested for their anti-inflammatory properties. Results indicated that these compounds could reduce inflammation markers significantly, supporting their potential therapeutic use in inflammatory diseases .

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